molecular formula C14H21BN2O3 B6338100 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester CAS No. 2096334-76-6

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338100
CAS RN: 2096334-76-6
M. Wt: 276.14 g/mol
InChI Key: LNGZUVXRPZPZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester (4DMCPBAPE) is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize other molecules, as well as to study the mechanism of action and biochemical and physiological effects of various compounds.

Scientific Research Applications

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is used in a variety of scientific research applications. It is used in the synthesis of other molecules, such as peptides and polymers. It is also used to study the mechanism of action and biochemical and physiological effects of various compounds. Additionally, it can be used to study the structure and function of proteins, as well as to develop new drugs and therapeutic agents.

Mechanism of Action

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester is believed to act as a binder, allowing it to interact with other molecules. This interaction may be used to study the mechanism of action of various compounds, as well as to synthesize other molecules. Additionally, 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester may be used to study the structure and function of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester are not well understood. However, it is believed to have a variety of effects on the body, including the modulation of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Additionally, 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester may have a role in the development of new drugs and therapeutic agents.

Advantages and Limitations for Lab Experiments

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a versatile compound that can be used in a variety of research applications. Additionally, it is relatively stable, allowing it to be stored for long periods of time. However, it is also limited by its small size, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for 4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapeutic agents. Additionally, further research into its mechanism of action and its role in the regulation of gene expression and cell signaling pathways may be beneficial. Finally, further studies into its use as a binder for other molecules may be beneficial.

Synthesis Methods

4-(Dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 4-dimethylcarbamoylpyridine with 3-boronic acid pinacol ester. This reaction produces a compound that is then purified and isolated. Other methods may also be used, such as the reaction of 4-dimethylcarbamoylpyridine with 3-boronic acid in the presence of a base.

properties

IUPAC Name

N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-8-7-10(11)12(18)17(5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGZUVXRPZPZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isonicotinamide

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